molecular formula C23H22FN5O2 B14104528 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14104528
M. Wt: 419.5 g/mol
InChI Key: JGWSNRDAIPDFIS-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with fluorophenyl, methylphenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, typically starting with the preparation of the pyrimido[1,2-g]purine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in substituents. Examples include:

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22FN5O2/c1-15-8-10-17(11-9-15)27-12-5-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-3-4-7-18(16)24/h3-4,6-11H,5,12-14H2,1-2H3

InChI Key

JGWSNRDAIPDFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F

Origin of Product

United States

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